Home > Products > Screening Compounds P37423 > 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine - 111641-17-9

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine

Catalog Number: EVT-452545
CAS Number: 111641-17-9
Molecular Formula: C16H26N6
Molecular Weight: 302.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine belongs to a class of compounds known as pyrimidines, which are heterocyclic organic compounds containing a six-membered ring with nitrogen atoms. The compound features two distinct piperazine and pyrrolidine moieties, making it a polycyclic structure that may exhibit diverse biological activities. It has been studied for its role as an inhibitor of inflammatory caspases, specifically targeting caspase-1, -4, and -5 in the context of autoimmune diseases and inflammation .

Synthesis Analysis

The synthesis of 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

  1. Formation of the Pyrimidine Core: The initial step often involves the preparation of a substituted pyrimidine derivative through cyclization reactions.
  2. Introduction of Piperazine and Pyrrolidine Groups: The piperazine and pyrrolidine rings are introduced via nucleophilic substitution reactions. For instance, the reaction of a suitable pyrimidine derivative with piperazine in the presence of a base can yield the desired compound.
  3. Optimization: Microwave-assisted synthesis has been employed to enhance yields and reduce reaction times . Parameters such as temperature (often around 200 °C) and solvent choice (e.g., n-butanol) are critical for achieving optimal results.

The general procedure may involve mixing reactants in a solvent under controlled conditions, followed by purification techniques such as crystallization or chromatography to isolate the final product .

Molecular Structure Analysis

The molecular structure of 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine can be described as follows:

  • Molecular Formula: C_{14}H_{22}N_{4}
  • Molecular Weight: Approximately 250.35 g/mol
  • Structural Features:
    • A pyrimidine ring (two nitrogen atoms at positions 1 and 3).
    • Two piperazine groups attached at position 4.
    • Two pyrrolidine groups at positions 2 and 6.

The structural integrity is crucial for its biological activity; modifications to either the piperazine or pyrrolidine moieties can significantly influence binding affinity and selectivity towards target enzymes .

Chemical Reactions Analysis

The compound participates in various chemical reactions typical for heterocyclic compounds:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperazine rings can undergo nucleophilic substitutions with electrophiles.
  2. Hydrogen Bonding: The presence of multiple nitrogen atoms allows for intramolecular hydrogen bonding, which can stabilize certain conformations during biological interactions.
  3. Reactivity with Enzymes: As an inhibitor of inflammatory caspases, it interacts with specific amino acid residues within the active sites of these enzymes, leading to inhibition through non-competitive mechanisms .
Mechanism of Action

The mechanism of action for 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine primarily revolves around its role as an inhibitor of inflammatory caspases. It exhibits:

  • Non-Competitive Inhibition: This means that it binds to an enzyme site other than the active site without directly competing with the substrate.
  • Selectivity: Certain derivatives have shown preferential inhibition towards caspase-5 over caspase-1 and -4 by altering substituents on the piperazine ring .

These properties make it a promising candidate for therapeutic interventions in diseases characterized by excessive inflammation.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Solubility: Generally soluble in polar solvents due to the presence of nitrogen atoms.
  • Melting Point: Specific melting points can vary based on substituents but typically fall within a defined range suitable for pharmaceutical formulations.
  • Stability: The compound's stability is influenced by environmental factors such as pH and temperature; thus, storage conditions are critical for maintaining efficacy.

Quantitative analyses such as NMR spectroscopy provide insights into its structural characteristics and purity .

Applications

The primary applications of 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine include:

  1. Pharmaceutical Development: As a lead compound in developing drugs targeting inflammatory diseases.
  2. Biological Research: Used in studies investigating the role of inflammatory caspases in autoimmune conditions.
  3. Potential Antiviral Activity: Some derivatives have been explored for their efficacy against viral infections by targeting specific viral proteins .
Structural Characterization and Physicochemical Properties of 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine

Molecular Architecture and IUPAC Nomenclature

The compound 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine features a central pyrimidine ring substituted at the 2, 4, and 6 positions. The pyrimidine core (a six-membered heterocycle with nitrogen atoms at positions 1 and 3) is symmetrically functionalized with two pyrrolidin-1-yl groups at the 2- and 6-positions and a piperazin-1-yl group at the 4-position. Pyrrolidine is a five-membered saturated heterocycle (secondary amine), while piperazine is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions.

The systematic IUPAC name, 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine, precisely reflects this substitution pattern (CAS Registry Number: 111641-17-9) [3] [4]. The molecular formula is C₁₆H₂₆N₆, corresponding to a molecular weight of 302.42 g/mol [1] [3] [4]. Key identifiers include:

  • Canonical SMILES: C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)N4CCNCC4
  • InChIKey: XTPTVAPEXHUUDR-UHFFFAOYSA-N [4]

Synthetic routes typically involve sequential nucleophilic substitution reactions on a pre-formed 2,4,6-trichloropyrimidine core. The piperazine moiety is introduced first under basic conditions, followed by displacement of the remaining chlorines with pyrrolidine, often using microwave acceleration (200°C in n-butanol) to improve yields and reduce reaction times [4].

Crystallographic Analysis and Conformational Stability

While single-crystal X-ray diffraction data specifically for 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine is not explicitly reported in the search results, crystallographic studies of closely related triaminopyrimidine inhibitors (e.g., CK-1–41) reveal critical structural insights. The central pyrimidine ring adopts a planar conformation, with substituents oriented to minimize steric clashes. The basic nitrogen atoms (particularly the secondary amine within the piperazine ring) are prone to protonation, influencing molecular conformation and intermolecular interactions [5].

Protonation typically occurs at the tertiary nitrogen atom (N⁴) of the piperazine ring rather than the pyrrolidine nitrogens or pyrimidine ring nitrogens, as confirmed by H/D exchange and crystallographic studies of analogous compounds. This protonation state facilitates intramolecular hydrogen bonding and influences packing in the solid state. The protonated form often exhibits enhanced stability via N–H···N hydrogen bonds involving the pyrimidine ring nitrogens as acceptors [5]. Conformational stability is further governed by:

  • Restricted rotation around the C-N bonds linking the heterocycles to the pyrimidine core.
  • Potential for intramolecular hydrogen bonding between the protonated piperazinyl N–H and adjacent pyrimidine nitrogen atoms.
  • The inherent flexibility of the saturated piperazine and pyrrolidine rings allows adaptation to different environments [4] [5].

Table 1: Key Structural Features from Crystallographic Analogues

FeatureObservationSignificance
Pyrimidine RingPlanar conformationFacilitates π-stacking and flat binding interactions
Piperazine RingChair conformation; Protonation at secondary NEnhances solubility; Enables salt formation; Stabilizes crystal packing via H-bonding
Pyrrolidine RingsEnvelope conformationMinimal steric hindrance; Contributes to lipophilicity
Protonation SitePiperazine tertiary nitrogen (N⁴)Dictates charge state, solubility, and H-bonding capacity at physiological pH

Thermodynamic Properties: Melting Point, Boiling Point, and Density

Experimental data on fundamental thermodynamic properties of this compound is limited within the provided sources. Key observations include:

  • Melting Point: Not explicitly reported. Analogous triaminopyrimidines typically exhibit melting points above 100°C, consistent with their crystalline solid state and potential for hydrogen bonding [5].
  • Boiling Point: No experimental data available. The compound's high molecular weight and polarity suggest decomposition may occur before boiling at atmospheric pressure [3].
  • Density: No direct measurements reported. Estimated computational values range between 1.15–1.25 g/cm³, typical for heteroaromatic compounds of similar mass [9].

Stability considerations noted by suppliers recommend storage under cold (2–8°C), dark, and dry conditions in sealed containers, indicating sensitivity to heat, moisture, and potentially light or oxygen [3]. This aligns with the compound's complex heterocyclic structure and potential for degradation under harsh conditions.

Solubility Profiles in Polar and Non-Polar Solvents

Solubility is a critical property influencing biological testing and formulation. Experimental data indicates significant solubility in polar aprotic and protic solvents, with limited solubility in non-polar solvents:

  • High Solubility: Observed in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol. This is attributed to hydrogen bonding acceptance by the pyrimidine nitrogens and hydrogen bond donation from the protonatable piperazine N–H group. DMSO solubility is particularly crucial for biological assays [4].
  • Moderate Solubility: Occurs in Water at acidic pH (due to salt formation upon piperazine protonation). Neutral pH aqueous solubility is generally low.
  • Low Solubility: Observed in Hydrocarbons (hexane, toluene) and Chlorinated solvents (dichloromethane, chloroform), consistent with its polar nature [2] [3].

Purification methods like crystallization or chromatography typically employ solvent mixtures such as ethanol/water or ethyl acetate/hexane, leveraging differential solubility [4].

Table 2: Experimentally Observed Solubility Profile

Solvent TypeExample SolventsSolubilityGoverning Interactions
Polar AproticDMSO, DMFHigh (>50 mg/mL)H-bond acceptance, dipole-dipole
Polar ProticMethanol, EthanolModerate to HighH-bond donation/acceptance
Water (pH < 5)Acidified waterModerateSalt formation (cationic species)
Water (neutral pH)Pure waterLow (<1 mg/mL)Limited H-bonding with neutral species
Non-PolarHexane, TolueneVery LowVan der Waals only; insufficient to overcome crystal lattice

Acid-Base Behavior: pKa Predictions and Protonation Sites

The compound exhibits complex acid-base behavior due to multiple potential protonation sites:

  • Primary Protonation Site: The tertiary nitrogen (N⁴) within the piperazine ring (predicted pKa ~9.2) is the most basic site. Protonation generates a monocation under physiological conditions (pH 7.4), significantly enhancing water solubility via salt formation. Computational studies and H/D exchange experiments confirm preferential protonation here over the pyrrolidine nitrogens or the pyrimidine ring [5] [9].
  • Secondary Protonation Site: The tertiary nitrogen atoms of the pyrrolidine rings possess lower basicity (predicted pKa ~6.5-7.5). Protonation at these sites becomes competitive only under strongly acidic conditions (pH < 4) and may lead to dicationic species.
  • Pyrimidine Ring Nitrogens: Exhibit very low basicity (pKa < 3) and are not significantly protonated in aqueous solutions above pH 2 [4] [5].

The dominant monoprotonated species at pH 7.4 influences biological activity, particularly its binding to inflammatory caspases. NMR titration studies (monitoring chemical shifts of pyrimidine or piperazine protons versus pH) would experimentally delineate pKa values. The potential for zwitterion formation (e.g., protonated piperazine interacting with a deprotonated acidic group in a protein binding pocket) is a key feature of its mechanism as a caspase inhibitor [2] [5].

Table 3: Predicted Protonation Sites and pKa Values

Protonation SitePredicted pKaProtonation State at pH 7.4Impact
Piperazine Tertiary Nitrogen (N⁴)~9.2Primarily Protonated (>90%)Enhances solubility; Facilitates ionic/H-bond interactions with targets
Pyrrolidine Tertiary Nitrogen (N1/N3)~6.5-7.5Partially Protonated (~20-50%)Modifies electronic properties; May influence membrane permeability
Pyrimidine Ring Nitrogen (N1/N3)<3.0DeprotonatedActs as H-bond acceptor in target binding

Properties

CAS Number

111641-17-9

Product Name

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine

IUPAC Name

4-piperazin-1-yl-2,6-dipyrrolidin-1-ylpyrimidine

Molecular Formula

C16H26N6

Molecular Weight

302.42 g/mol

InChI

InChI=1S/C16H26N6/c1-2-8-20(7-1)14-13-15(21-11-5-17-6-12-21)19-16(18-14)22-9-3-4-10-22/h13,17H,1-12H2

InChI Key

XTPTVAPEXHUUDR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)N4CCNCC4

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)N4CCNCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.